

Technical Support Center: Quenching Autofluorescence in B220 Stained Tissue

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Compound of Interest		
Compound Name:	B 220	
Cat. No.:	B054107	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address autofluorescence issues encountered during B220 staining of tissue samples.

Troubleshooting Guide

High background or autofluorescence can obscure the specific B220 signal, leading to difficulties in data interpretation. This guide provides a systematic approach to identifying and mitigating common causes of autofluorescence.

Problem: High background fluorescence obscuring B220 signal.



Troubleshooting & Optimization

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Potential Cause	Recommended Solution	
Fixation-Induced Autofluorescence	Aldehyde fixatives like formalin and paraformaldehyde can cause autofluorescence by reacting with amines to form Schiff bases. Consider the following: • Minimize Fixation Time: Use the shortest fixation time that adequately preserves tissue morphology.[1][2] • Choose a Milder Fixative: If possible, use paraformaldehyde instead of glutaraldehyde, as it induces less autofluorescence.[1][2] • Chemical Quenching: Treat tissues with sodium borohydride or glycine to reduce aldehyde-induced fluorescence.[1][2][3]	
Endogenous Autofluorescence from Tissue Components	Several native biological structures can fluoresce, including: • Red Blood Cells: The heme group in red blood cells is a significant source of autofluorescence.[1][3] Perfuse tissues with PBS before fixation to remove red blood cells.[1][2][3] If perfusion is not possible, specific quenching steps may be necessary. • Collagen and Elastin: These structural proteins autofluoresce, primarily in the blue and green spectra.[3][4] • Lipofuscin: These "age pigments" are autofluorescent granules that accumulate in various cell types.[1][4]	



Non-Specific Antibody Binding	The primary or secondary antibody may bind to unintended targets, contributing to background signal.[5][6] • Optimize Antibody Concentration: Perform a titration to find the lowest antibody concentration that still provides a robust specific signal.[7] • Use Appropriate Blocking Buffers: Block with normal serum from the species in which the secondary antibody was raised.[6][7] • Run Controls: Always include a secondary antibody-only control to assess non-specific binding.[2]
Suboptimal Fluorophore Selection	The chosen fluorophore's emission spectrum may overlap with the autofluorescence spectrum. • Shift to Far-Red Fluorophores: Autofluorescence is typically weaker in the farred and near-infrared regions of the spectrum. [1][3][8] Consider using fluorophores like Alexa Fluor 647 or similar dyes.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to troubleshoot autofluorescence in my B220 staining?

A1: The first step is to identify the source of the autofluorescence. This can be done by examining an unstained section of your tissue under the microscope. You should also include proper controls in your experiment, such as a sample stained only with the secondary antibody, to differentiate between tissue autofluorescence and non-specific antibody binding.[1][2]

Q2: Are there commercially available reagents specifically for quenching autofluorescence?

A2: Yes, several commercial kits are available that are designed to quench autofluorescence from various sources. Reagents like TrueVIEW™ and Sudan Black B have been shown to be effective.[1][4][9] Sudan Black B is particularly useful for quenching lipofuscin-based autofluorescence.[1][2]

Q3: Can I use a different fixation method to avoid autofluorescence?







A3: Yes, if your experimental design allows, consider using organic solvents like ice-cold methanol or ethanol for fixation, as they generally induce less autofluorescence than aldehyde-based fixatives.[2][3] However, be aware that these fixatives may not be suitable for all antigens, so validation is necessary.

Q4: Will quenching autofluorescence affect my specific B220 signal?

A4: Some quenching methods have the potential to reduce the specific signal. For example, some commercial quenchers may slightly diminish the intensity of your target signal.[8][10] It is crucial to optimize the quenching protocol and, if necessary, adjust your antibody concentrations to maintain a good signal-to-noise ratio.

Q5: My B220 staining is in lymphoid tissue, which has a lot of red blood cells. What's the best approach?

A5: For tissues rich in red blood cells, the most effective method to reduce autofluorescence is to perfuse the animal with PBS prior to tissue harvesting and fixation.[1][2][3] If working with post-mortem or archival tissue where perfusion was not possible, you can try treating the tissue sections with a red blood cell lysis buffer or using quenching agents that are effective against heme-induced autofluorescence.

Quantitative Data Summary

The effectiveness of different autofluorescence quenching methods can vary depending on the tissue type, fixation method, and the source of the autofluorescence. The following table summarizes the reported effectiveness of common quenching agents.



Quenching Agent	Target Autofluorescence Source	Reported Effectiveness	Potential Drawbacks
Sodium Borohydride	Aldehyde-induced	Moderate to high	Can have mixed results; may damage tissue integrity with prolonged exposure. [1][2][3]
Sudan Black B	Lipofuscin, Aldehyde- induced	High	Can introduce its own background in some channels; less effective against collagen and red blood cell autofluorescence.[1]
Eriochrome Black T	Lipofuscin, Aldehyde- induced	Moderate to high	Similar to Sudan Black B.[1][2]
TrueVIEW™ (Commercial Kit)	Non-lipofuscin (collagen, elastin, red blood cells, aldehyde- induced)	High	Can slightly reduce specific signal intensity.[4][9]
Copper Sulfate	General	Moderate	Can have variable success.[4]
UV Photobleaching	General	Moderate	Can damage tissue and the target epitope; may not be effective for all types of autofluorescence.

Experimental Protocols



Protocol 1: Sodium Borohydride Treatment for Quenching Aldehyde-Induced Autofluorescence

This protocol is for use on formalin- or paraformaldehyde-fixed tissue sections.

- Deparaffinize and Rehydrate: If using paraffin-embedded tissues, deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to distilled water.
- Antigen Retrieval: Perform antigen retrieval as required for the B220 antibody.
- Sodium Borohydride Incubation:
 - Prepare a fresh 0.1% solution of sodium borohydride in PBS.
 - Incubate the tissue sections in the sodium borohydride solution for 10-15 minutes at room temperature.
- Washing: Wash the sections thoroughly with PBS (3 x 5 minutes).
- Blocking and Staining: Proceed with the standard B220 immunofluorescence staining protocol, starting with the blocking step.

Protocol 2: Sudan Black B Treatment for Quenching Lipofuscin Autofluorescence

This protocol is effective for tissues with high lipofuscin content, such as neuronal tissue, but can also reduce other sources of autofluorescence.

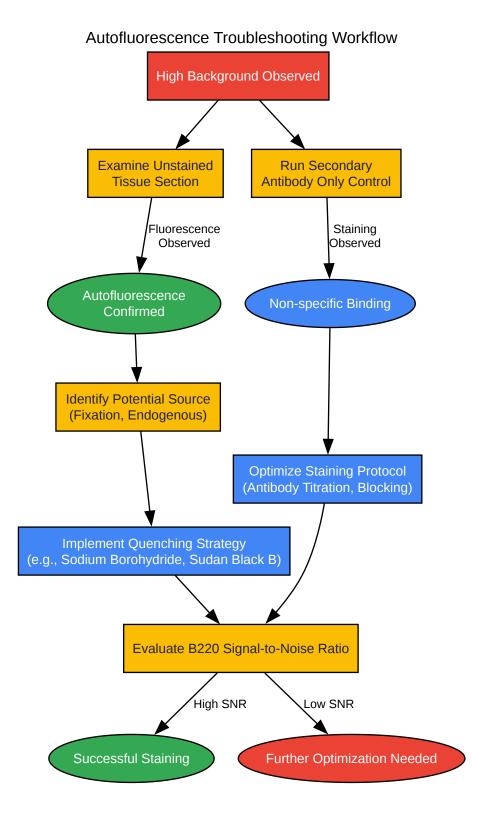
- Complete Staining Protocol: Perform the entire B220 immunofluorescence staining protocol, including primary and secondary antibody incubations and final washes.
- Sudan Black B Incubation:
 - Prepare a 0.1% Sudan Black B solution in 70% ethanol.
 - Incubate the stained slides in the Sudan Black B solution for 5-10 minutes at room temperature in the dark.



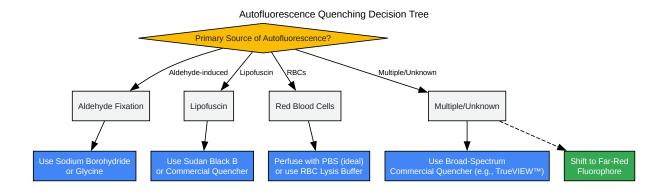
- · Destaining and Washing:
 - Briefly dip the slides in 70% ethanol to remove excess Sudan Black B.
 - Wash thoroughly with PBS.
- Mounting: Mount the coverslip with an aqueous mounting medium.

Visualizations









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